molecular formula C22H18FN3O3 B2381929 1-[(4-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 931707-78-7

1-[(4-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2381929
CAS No.: 931707-78-7
M. Wt: 391.402
InChI Key: VFTPEBRSNNFREA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine-2,4-dione family, characterized by a fused bicyclic core comprising pyridine and pyrimidine rings. The structure features two distinct substituents:

  • A 4-fluorophenylmethyl group at position 1, contributing electron-withdrawing properties and enhanced metabolic stability due to fluorine’s inductive effects.

The pyrido[2,3-d]pyrimidine-2,4-dione scaffold (PR-2 in ) is notable for its role in modulating biological targets, particularly ion channels and enzymes, due to its planar aromatic system and hydrogen-bond acceptor sites .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3/c1-29-19-7-3-2-5-16(19)14-26-21(27)18-6-4-12-24-20(18)25(22(26)28)13-15-8-10-17(23)11-9-15/h2-12H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTPEBRSNNFREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides and suitable nucleophiles.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is typically introduced through alkylation reactions using 2-methoxybenzyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: 4-fluorobenzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a pyrido[2,3-d]pyrimidine core. Its molecular formula is C29H30FN3O2C_{29}H_{30}FN_3O_2, and it has a molecular weight of approximately 471.6 g/mol. The presence of fluorine and methoxy groups enhances its pharmacological properties and interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to 1-[(4-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione exhibit significant antitumor activity. For instance, derivatives of pyrido[2,3-d]pyrimidines have been synthesized and evaluated as inhibitors of various cancer cell lines. These compounds show promise in selectively targeting cancer cells while sparing normal cells.

Kinase Inhibition

The compound has been investigated for its inhibitory effects on specific kinases involved in cancer progression. A study demonstrated that certain pyrido[2,3-d]pyrimidine derivatives displayed potent inhibition against EGFR (epidermal growth factor receptor) kinase with IC50 values in the nanomolar range. This suggests that the compound could serve as a lead structure for developing targeted therapies against cancers driven by EGFR mutations .

Antimicrobial Properties

Research indicates that pyrido[2,3-d]pyrimidine derivatives possess antimicrobial properties. The structural features that enhance binding affinity to microbial targets can be leveraged to develop new antibiotics or antifungal agents.

Case Study 1: EGFR Kinase Inhibitors

In a recent publication focusing on the design and synthesis of selective EGFR inhibitors, compounds based on the pyrido[2,3-d]pyrimidine scaffold were evaluated for their biological activity. The most promising compound exhibited an IC50 value of 13 nM against the L858R/T790M mutant form of EGFR, highlighting the efficacy of this structural class in targeting resistant cancer phenotypes .

CompoundIC50 (nM)Target
B113EGFR
B245EGFR
B330EGFR

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial potential of various pyrido[2,3-d]pyrimidines. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. This opens avenues for further exploration in antibiotic development.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
C1E. coli32 µg/mL
C2S. aureus16 µg/mL
C3P. aeruginosa64 µg/mL

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

Table 1: Activity Comparison of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives
Compound Name / ID Substituents (Positions 1 and 3) Key Structural Features Biological Activity (pIC50) Reference
Target Compound 4-Fluorophenylmethyl, 2-Methoxyphenylmethyl Fluorine (electron-withdrawing), Methoxy Not reported N/A
3-[(2-Chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-... (BF15891) 4-Fluorophenylmethyl, 2-Chlorophenylmethyl Chlorine (lipophilic) Not reported Commercial
1-[(4-Fluorophenyl)methyl]-3-[(4-Methylphenyl)methyl]-... (CM796000) 4-Fluorophenylmethyl, 4-Methylphenylmethyl Methyl (electron-donating) Not reported Commercial
PR-2 (1H,2H,3H,4H-Pyrido[2,3-d]pyrimidine-2,4-dione) None (core scaffold) Planar aromatic system 6.5–8.5 μM Research
PR-5 (Thiazolo[5,4-d]pyrimidine-4,6-dione) Thiazole substitution Sulfur-containing heterocycle >8.5 μM Research

Key Observations :

  • Substituent Effects: The 4-fluorophenyl group (in the target compound and BF15891) enhances metabolic stability compared to non-fluorinated analogs. The 2-methoxyphenyl group may improve solubility over purely hydrophobic substituents like 2-chlorophenyl (BF15891) .
  • Core Modifications : Replacing the pyrido[2,3-d]pyrimidine core with thiazolo[5,4-d]pyrimidine (PR-5) increases potency, as seen in TRPA1 inhibitors (pIC50 >8.5 μM) .

Functional Group Comparisons

Fluorinated vs. Non-Fluorinated Analogs
  • Target Compound vs. CM796000 : The 4-fluorophenyl group in the target compound likely improves target binding affinity compared to CM796000’s 4-methylphenyl group, as fluorine’s electronegativity enhances dipole interactions .
  • Target Compound vs. PR-2 : Fluorination at position 1 may reduce off-target interactions by increasing selectivity, a trend observed in kinase inhibitors .
Methoxy vs. Chloro Substituents

    Biological Activity

    The compound 1-[(4-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a pyrido[2,3-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

    Chemical Structure and Properties

    The chemical structure of the compound can be summarized as follows:

    PropertyValue
    Chemical Formula C18H18F N3O2
    Molecular Weight 325.35 g/mol
    IUPAC Name This compound

    Biological Activity Overview

    Research indicates that this compound exhibits a range of biological activities:

    • Anticancer Activity :
      • Studies have shown that pyrido[2,3-d]pyrimidine derivatives can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis.
      • For instance, a study demonstrated that similar compounds inhibited the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest at the G1 phase .
    • Antimicrobial Properties :
      • The compound has been evaluated for its antimicrobial activity against several bacterial strains. A derivative with a similar structure was found to exhibit significant antibacterial effects against Gram-positive bacteria .
    • Enzyme Inhibition :
      • Pyrido[2,3-d]pyrimidines have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This inhibition can lead to potential applications in treating conditions such as cancer and bacterial infections .

    Case Studies

    Several studies have investigated the biological activity of related compounds:

    • Study 1 : A series of pyrido[2,3-d]pyrimidine analogs were synthesized and tested for their anticancer properties. The most potent analog showed IC50 values in the low micromolar range against various cancer cell lines .
    • Study 2 : A molecular docking study indicated that the compound could effectively bind to DHFR with a binding affinity comparable to established inhibitors like methotrexate. This suggests a potential role in chemotherapy regimens .

    The biological activity of this compound is attributed to several mechanisms:

    • Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways through mitochondrial dysfunction.
    • Cell Cycle Arrest : By interfering with cyclin-dependent kinases (CDKs), it can halt the progression of the cell cycle.
    • Inhibition of Key Enzymes : The inhibition of DHFR leads to reduced folate levels necessary for DNA synthesis.

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